(S)-Warfarin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical formula, its molecular weight, and its structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.Aplicaciones Científicas De Investigación
Genetic Factors in Warfarin Dosing : The study by Johnson et al. (2011) discusses how common genetic variants in cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) enzymes account for significant variability in warfarin dosing (Johnson et al., 2011).
CYP4F2 Genetic Variant and Warfarin Dose : Caldwell et al. (2008) describe a novel variant in CYP4F2 associated with warfarin dose requirements, contributing to the understanding of genetic influences on warfarin metabolism (Caldwell et al., 2008).
LC-MS/MS Determination of Warfarin Enantiomers : Pradhan et al. (2013) report a method for separating individual R and S enantiomers of warfarin, using R WAR d5 and S WAR d5 as internal standards, providing a technique crucial for studying warfarin metabolism (Pradhan et al., 2013).
Impact of VKORC1 Gene Polymorphism : Yang et al. (2010) conducted a systematic review and meta-analysis on the relationship between VKORC1 gene polymorphisms and warfarin dosage requirement, highlighting the genetic variability in response to warfarin (Yang et al., 2010).
Genetic Determinants of Warfarin Responsiveness : Cha et al. (2010) identified genetic determinants of warfarin responsiveness in the Japanese population, incorporating the genotypes of CYP4F2 and VKORC1 into warfarin dosing algorithms (Cha et al., 2010).
Pharmacogenetics of Warfarin Elimination : Takahashi and Echizen (2001) discuss the pharmacogenetic polymorphism of CYP and its association with impaired elimination of warfarin, particularly focusing on the more active (S)-enantiomer (Takahashi & Echizen, 2001).
Pharmacogenomics of Warfarin : Kamali and Wynne (2010) review the impact of single nucleotide polymorphisms in CYP2C9 and VKOR on warfarin dose requirement, highlighting the role of pharmacogenomics in individualizing warfarin therapy (Kamali & Wynne, 2010).
Warfarin Resistance and VKORC1 Mutations : Rost et al. (2004) identify VKORC1 mutations in patients with warfarin resistance and multiple coagulation factor deficiency, providing insights into the molecular basis of warfarin resistance (Rost et al., 2004).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It could include toxicity information, flammability, reactivity, and precautions for safe handling and storage.
Direcciones Futuras
This involves identifying areas where further research is needed. It could involve developing new synthesis methods, finding new applications for the compound, or studying its effects in the body in more detail.
For a specific analysis of “(S)-Warfarin-d5”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that interpreting this information often requires a background in chemistry or a related field. If you have specific questions about certain aspects of the compound, feel free to ask!
Propiedades
IUPAC Name |
4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-BXGYBMFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Warfarin-d5 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.